Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro
Description
Properties
IUPAC Name |
7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-7-8-4-2-6-11-10(8)12-9(7)5-1/h2,4,6H,1,3,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZGBYZTHJYVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro involves the reaction of 3,5-dibromo-2-pyridylamine with cyclopentanone. This reaction typically employs palladium diacetate as a catalyst and is conducted in N,N-dimethylformamide at 140°C under an inert atmosphere for 8 hours . Another method involves the use of 1,4-diaza-bicyclo[2.2.2]octane as a base in the presence of palladium diacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro undergoes various chemical reactions, including:
Oxidation: Direct oxidation using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant.
Substitution: Substitution reactions involving halogen derivatives and active methylene compounds.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Active methylene halogen derivatives in the presence of suitable bases.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of the parent compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity:
Research has indicated that derivatives of cyclopenta[4,5]pyrrolo[2,3-B]pyridine exhibit promising anticancer properties. The compound's ability to interact with DNA and inhibit tumor cell proliferation has been highlighted in various studies. For instance, certain derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective potential. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a series of tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the micromolar range against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Assessment
Another investigation focused on the neuroprotective effects of cyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives in a model of oxidative stress-induced neuronal damage. The study reported significant reductions in cell death and improvements in cell viability when treated with specific derivatives compared to control groups.
Data Table: Summary of Synthetic Methods and Applications
| Synthesis Method | Yield (%) | Reagents Used | Applications |
|---|---|---|---|
| Three-component reaction | High | Alkyl isocyanides, dialkyl but-2-ynedioates | Anticancer compounds |
| Catalyst-free synthesis | High | 1,4-dihydropyridines | Neuroprotective agents |
Mechanism of Action
The mechanism of action of Cyclopenta
Biological Activity
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro (CAS No. 10299-71-5), is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.
- Molecular Formula : C10H10N2
- Molecular Weight : 158.2 g/mol
- IUPAC Name : 7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
- SMILES : C1CC2=C(C1)NC3=C2C=CC=N3
Biological Activities
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine has been investigated for various biological activities:
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Notably, some studies suggest effectiveness against Mycobacterium tuberculosis, with specific derivatives showing low minimum inhibitory concentrations (MICs) .
3. Kinase Inhibition
Recent investigations highlight the potential of cyclopenta[4,5]pyrrolo[2,3-B]pyridine as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cancer and other diseases, making this compound a candidate for further drug development .
The biological activities of cyclopenta[4,5]pyrrolo[2,3-B]pyridine are attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Some derivatives activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It has been suggested that cyclopenta[4,5]pyrrolo[2,3-B]pyridine can modulate receptor activity related to inflammation and immune response .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Kinase Inhibition | Inhibits specific kinases related to cancer |
Notable Research Findings
- A study demonstrated that a derivative of cyclopenta[4,5]pyrrolo[2,3-B]pyridine exhibited an EC50 value of less than 10 µM against HIV-1 replication .
- Another investigation found that certain derivatives showed promising results in inhibiting bacterial growth with MIC values below 0.15 µM against pathogenic strains .
Synthesis and Industrial Applications
The synthesis of cyclopenta[4,5]pyrrolo[2,3-B]pyridine typically involves palladium-catalyzed reactions under controlled conditions. The compound serves as a valuable building block in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
Table 1: Structural Features of Related Tricyclic Compounds
Key Observations :
- Ring Systems: The target compound’s pyrrolo-pyridine core differs from thieno-pyridine () or pyrimido-isoquinoline () systems, altering electronic properties and steric profiles.
- Substituent Flexibility: The target compound’s pentacarboxylate groups enhance solubility and reactivity, whereas thieno-pyridines often feature sulfur-containing moieties for kinase inhibition .
Key Observations :
- The target compound’s synthesis outperforms traditional methods (e.g., ) in yield and step economy.
- Functionalization via isocyanides allows modular diversification, unlike rigid routes for pyrimido-isoquinolines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Common routes involve cyclocondensation of heterocyclic amines with carbonyl-containing precursors under reflux conditions. For example, ethanol or glacial acetic acid with DMSO as a solvent can promote ring closure at elevated temperatures (80–120°C) . Key intermediates like sodium salts of propenones or thioxohydropyridines are often used to initiate cyclization .
- Validation : Reaction progress should be monitored via TLC or HPLC, with yields optimized by adjusting stoichiometry and reaction time.
Q. How can structural confirmation of synthesized derivatives be achieved?
- Methodology : Use a combination of elemental analysis (C, H, N), -/-NMR, and IR spectroscopy. For example, -NMR can confirm the presence of tetrahydro groups (δ 1.5–2.5 ppm for methylene protons) and aromatic protons in the pyrrolo-pyridine core (δ 7.0–8.5 ppm) . Mass spectrometry (ESI or EI) validates molecular weight .
- Challenges : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., alkyl, aryl, or sulfonamide groups). For example, n-butyl or isobutyl groups at the 3-position enhance activity in kinase inhibitors, while shorter chains (ethyl/propyl) reduce potency .
- Experimental Design : Test compounds in enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., antiviral activity against HIV). EC and K values quantify potency .
Q. What computational strategies are effective for predicting binding modes of this scaffold to biological targets?
- Methodology : Use molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations. For RNA targets like HCV IRES, prioritize ligands with basic moieties (e.g., pyrrolo[2,3-b]pyridine-6-imine) that align with pharmacophore features .
- Validation : Compare predicted binding poses with crystallographic data or mutagenesis studies. Free energy calculations (MM-GBSA) improve affinity predictions .
Q. How can contradictory data in biological assays be resolved?
- Case Study : Discrepancies in antiviral EC values may arise from assay conditions (e.g., cell line variability, compound solubility). Re-test compounds under standardized protocols (e.g., fixed serum concentration, pH 7.4) and use orthogonal assays (e.g., SPR for binding affinity) .
- Statistical Tools : Apply Bland-Altman analysis or linear regression to assess inter-assay reproducibility .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step syntheses of bicyclic derivatives?
- Optimization : Introduce protecting groups (e.g., tert-butoxycarbonyl) for sensitive amines during cyclization. Use microwave-assisted synthesis to reduce reaction time and improve purity .
- Analytical Support : Employ in-situ FTIR or GC-MS to identify intermediates and optimize stepwise conversions .
Q. How can in vitro antimicrobial assays be designed to evaluate pyrrolo-pyridine derivatives?
- Protocol : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
- Advanced Models : Biofilm inhibition assays or time-kill kinetics provide mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
